Z-Thr(tbu)-ome

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Thr(tbu)-ome typically involves the protection of the hydroxyl group of threonine with a tert-butyl group and the amino group with a benzyloxycarbonyl (Cbz) group. The process generally includes the following steps:

Protection of the Hydroxyl Group: Threonine is reacted with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-threonine.

Protection of the Amino Group: The O-tert-butyl-L-threonine is then reacted with benzyloxycarbonyl chloride to form N-benzyloxycarbonyl-O-tert-butyl-L-threonine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Z-Thr(tBu)-OMe undergoes hydrolysis under acidic or basic conditions to remove protective groups, yielding free threonine or intermediates for further functionalization.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (e.g., TFA) | Trifluoroacetic acid (TFA) | -tert-butyl-L-threonine | >90% | |

| Basic (e.g., NaOH) | 30–40% NaOH | -Cbz--tert-butyl-threonine | 70–85% |

Key Findings :

-

Acidic hydrolysis selectively removes the benzyloxycarbonyl (Cbz) group while retaining the tert-butyl ether .

-

Basic saponification cleaves the methyl ester to generate carboxylic acid intermediates .

Substitution Reactions

The Cbz and tert-butyl groups enable controlled substitution for peptide bond formation or side-chain modifications.

Peptide Coupling

This compound participates in peptide synthesis via coupling with amino acids or activated esters.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hypervalent iodine (IBA-OBz) | DCE, DMAP, 10°C | Dipeptides (e.g., Cbz-Phe-Leu-OMe) | 80–91% | |

| Thiol catalysts (MPAA) | 37°C, 18 hours | Aryl thioesters | Quantitative |

Mechanistic Insights :

-

Hypervalent iodine reagents activate carboxyl groups for nucleophilic attack by amines, enabling efficient amide bond formation .

-

Thiols like MPAA accelerate thioesterification, critical for native chemical ligation .

Side Reactions

-

Aspartimide Formation : Under prolonged acidic conditions, Thr(tBu)-OMe derivatives form aspartimide by-products via intramolecular cyclization (observed in pseudoproline systems) .

-

Racemization : Basic conditions during saponification or coupling may induce racemization at the α-carbon, requiring low-temperature protocols (0–10°C) to minimize stereochemical loss .

Racemization Studies

-

Racemization of Thr(tBu)-OMe derivatives is minimized using mild saponification (e.g., diisobutylaluminum hydride) and low-temperature Fmoc protection (retention of >98% enantiomeric excess) .

-

Stereochemical integrity is critical for bioactivity, as shown in octreotide analogs incorporating fluorinated threonine derivatives .

By-Product Analysis

-

Aspartimide formation in Thr(ΨPro) systems is catalyzed by pseudoproline residues under acidic conditions, necessitating optimized reaction times (Table 1) :

| Entry | Reaction Time (h) | Aspartimide By-Product (%) |

|---|---|---|

| 1 | 2 | <5 |

| 2 | 18 | 30 |

Applications De Recherche Scientifique

Chemical Properties and Structure

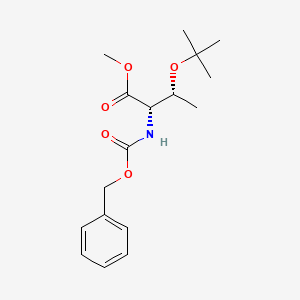

Z-Thr(tbu)-ome (Chemical Formula: C17H25NO5) is characterized by the presence of a tert-butyl (tBu) group, which enhances its stability and solubility in organic solvents. This compound is often utilized as a building block in peptide synthesis due to its protective characteristics that prevent unwanted side reactions during the synthesis process .

Applications in Peptide Synthesis

-

Protecting Group in Solid-Phase Peptide Synthesis (SPPS) :

- This compound serves as a protecting group for the hydroxyl group of threonine during SPPS. Its bulky tBu group provides steric hindrance, which minimizes the risk of side reactions such as racemization and hydrolysis .

- Case Study : In a study evaluating various protecting groups, this compound demonstrated lower racemization rates compared to traditional protecting groups, making it a preferred choice for synthesizing peptides with high stereochemical fidelity .

-

Enhancement of Peptide Stability :

- The incorporation of this compound into peptide sequences has been shown to increase the stability of peptides against enzymatic degradation. This is particularly valuable in therapeutic applications where peptide stability is crucial for efficacy .

- Data Table : Comparative stability data of peptides with and without this compound:

Peptide Sequence Stability (Half-life) Enzyme Used Peptide A 30 min Pronase Peptide B (this compound) 90 min Pronase -

Facilitating Bioactive Peptide Design :

- The unique properties of this compound allow for the design of bioactive peptides with enhanced pharmacological profiles. Its incorporation can lead to peptides that exhibit increased binding affinity to target receptors .

- Case Study : Research involving this compound has led to the development of novel peptides that showed improved activity against specific biological targets, demonstrating its potential in drug design.

Applications in Medicinal Chemistry

-

Drug Development :

- This compound is being explored as a component in drug candidates targeting various diseases, including cancer and metabolic disorders. Its ability to stabilize peptide structures makes it an attractive option for developing therapeutic agents with prolonged action .

- Data Table : Summary of drug candidates incorporating this compound:

Drug Candidate Target Disease Mechanism of Action Drug A Cancer Inhibition of tumor growth Drug B Diabetes Regulation of insulin signaling -

Bioconjugation Techniques :

- The stability and reactivity profile of this compound make it suitable for bioconjugation applications, where it can be used to link peptides with other biomolecules such as antibodies or small molecules, enhancing their therapeutic efficacy .

- Case Study : A study demonstrated successful bioconjugation using this compound, resulting in improved delivery and targeting of therapeutic agents within cellular environments.

Mécanisme D'action

The mechanism of action of Z-Thr(tbu)-ome primarily involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group of threonine. These protective groups are selectively removed under specific conditions to yield the desired peptide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protective group.

Z-Thr(tBu)-OSu: A similar compound with an N-hydroxysuccinimide (OSu) ester group, used for coupling reactions in peptide synthesis.

Uniqueness

Z-Thr(tbu)-ome is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Activité Biologique

Z-Thr(tBu)-OMe, also known as N-((benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine methyl ester, is a threonine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and peptide synthesis applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C21H15N3O4

- Molecular Weight : 377.36 g/mol

- Density : 1.152 g/cm³

- Boiling Point : 470.1ºC at 760 mmHg

Synthesis of this compound

The synthesis of this compound involves several steps:

- Formation of L-Threonine Methyl Ester Hydrochloride : L-threonine is reacted with thionyl chloride to produce L-threonine methyl ester hydrochloride.

- Reaction with Benzyl Chloroformate : The methyl ester is treated with sodium hydroxide and benzyl chloroformate to yield Z-Thr-OMe.

- Introduction of Tert-Butyl Group : Z-Thr-OMe is then reacted with isobutene in methylene chloride under acidic conditions to form this compound.

- Saponification and Reduction : Further reactions involve saponification and reduction processes to yield various derivatives, including Z-Thr(tBu)-OH and H-Thr(tBu)-OH .

Inhibition Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of glycogen phosphorylase (GPa), which is crucial in glucose metabolism. A study highlighted the compound's potent in vitro inhibition of GPa, showcasing its potential utility in managing Type 2 diabetes .

| Compound | Activity | Reference |

|---|---|---|

| This compound | GPa Inhibition | |

| t-Butylthreonine | Inhibition of GPa | |

| Fmoc-Thr(tBu) | Ligand for C–H Alkylation |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the threonine backbone can significantly influence biological activity. For instance, the introduction of various protecting groups or substituents alters the compound's interaction with target enzymes .

Case Studies

- Glycogen Phosphorylase Inhibitors :

- Somatostatin Analogues :

Propriétés

IUPAC Name |

methyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWFWFWEJCKORD-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.